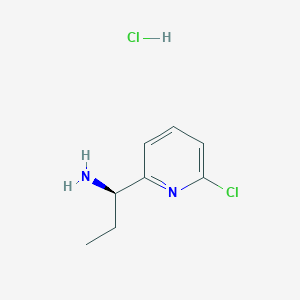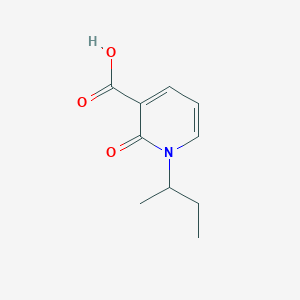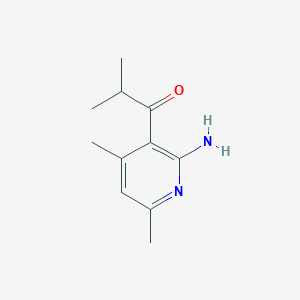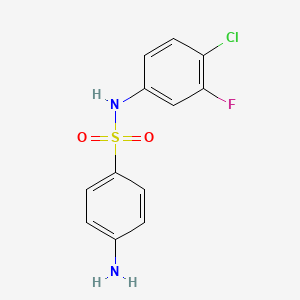
5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde: is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol It is a derivative of benzaldehyde, featuring a chloro, hydroxy, and isopropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Chlorination: Introduction of the chloro group at the desired position on the benzene ring.
Hydroxylation: Introduction of the hydroxy group.
Isopropoxylation: Introduction of the isopropoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Analytical Standards: Employed as a reference standard in analytical chemistry.
Biology:
Biochemical Studies: Investigated for its potential interactions with biological molecules.
Medicine:
Pharmaceutical Research: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Involvement: Participation in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
5-Chloro-2-hydroxybenzaldehyde: Lacks the isopropoxy group.
2-Hydroxy-4-isopropoxybenzaldehyde: Lacks the chloro group.
4-Isopropoxybenzaldehyde: Lacks both the chloro and hydroxy groups.
Uniqueness: 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde is unique due to the presence of all three functional groups (chloro, hydroxy, and isopropoxy) on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-4-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H11ClO3/c1-6(2)14-10-4-9(13)7(5-12)3-8(10)11/h3-6,13H,1-2H3 |
InChI Key |
JZHIEJXVRXDPHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)O)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12999606.png)


![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid](/img/structure/B12999622.png)


![1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethanone](/img/structure/B12999649.png)
![(3-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B12999652.png)






